molecular formula C18H15ClN2O2S B299081 (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No. B299081
M. Wt: 358.8 g/mol
InChI Key: LAQHANQIJNREAY-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one, also known as CMT-3, is a thiazole compound that has been studied for its potential as an anti-cancer agent. This compound has been shown to have promising results in both in vitro and in vivo studies, and its mechanism of action has been investigated extensively.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the phosphorylation state of proteins, and dysregulation of PTP activity has been implicated in the development of cancer and other diseases. (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to inhibit several PTPs, including PTP1B and SHP-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in vitro. However, the exact biochemical and physiological effects of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments is its specificity for PTPs, which allows for the investigation of the role of PTPs in cancer and other diseases. Additionally, (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one research, including the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and its biochemical and physiological effects. Future research could also focus on developing more efficient synthesis methods for (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one and improving its solubility in aqueous solutions. Overall, the promising results of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one studies suggest that it has the potential to be a valuable therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one involves the reaction of 3-chloro-4-methoxybenzaldehyde and 2-amino-3-methyl aniline in the presence of thiosemicarbazide and acetic acid. The reaction proceeds through a Schiff base intermediate and yields (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one in good yield and purity. This synthesis method has been optimized and modified by several research groups to improve the yield and purity of the compound.

Scientific Research Applications

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one inhibits the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In vivo studies have also shown that (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one can inhibit tumor growth in animal models of cancer. Additionally, (5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

Product Name

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C18H15ClN2O2S/c1-11-4-3-5-13(8-11)20-18-21-17(22)16(24-18)10-12-6-7-15(23-2)14(19)9-12/h3-10H,1-2H3,(H,20,21,22)/b16-10+

InChI Key

LAQHANQIJNREAY-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2

SMILES

CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2

Origin of Product

United States

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